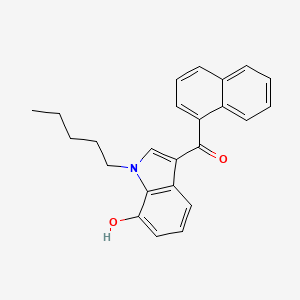

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone: is a minor monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. This compound is a derivative of WIN 55,212-2 and acts as a mildly selective agonist of the peripheral cannabinoid receptor (CB2) . It is primarily used for research and forensic applications .

Mechanism of Action

Target of Action

The primary target of the JWH 018 7-hydroxyindole metabolite is the peripheral cannabinoid (CB2) receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

JWH 018 7-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to a series of changes in the cell.

Pharmacokinetics

It is a minor monohydroxylated urinary metabolite of jwh 018 , suggesting that it is produced in the body through the metabolism of JWH 018 and is excreted in the urine.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 018. This process can be achieved through various chemical reactions, including phase I metabolism using human liver microsomes (HLMs) . The reaction conditions typically involve the use of specific enzymes and cofactors to facilitate the hydroxylation process.

Industrial Production Methods: The compound is usually prepared in small quantities in laboratory settings using controlled chemical reactions .

Chemical Reactions Analysis

Types of Reactions: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products: : The major products formed from these reactions include various hydroxylated and reduced derivatives of JWH 018 .

Scientific Research Applications

Chemistry: : In chemistry, (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is used as an analytical reference standard for the quantification of JWH 018 and its metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: : Although not used directly in medicine, this compound is valuable in forensic toxicology to detect and quantify the presence of synthetic cannabinoids in biological samples .

Industry: : In the industry, this compound is used for quality control and standardization of synthetic cannabinoid products .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include JWH 018 4-hydroxyindole metabolite, JWH 018 6-hydroxyindole metabolite, and other hydroxylated derivatives of JWH 018 .

Uniqueness: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation position, which affects its binding affinity and selectivity for the CB2 receptor. This makes it a valuable tool for studying the structure-activity relationships of synthetic cannabinoids .

Properties

IUPAC Name |

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAPOWHHSCCXIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017771 |

Source

|

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-45-7 |

Source

|

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)

![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)